FDMT-T CEP
Description
FDMT-T CEP (5'-O-[4,4'-Dimethoxy-4''-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trityl]thymidine 3'-CE Phosphoramidite) is a specialized phosphoramidite reagent used in solid-phase oligonucleotide synthesis. Its structure includes a fluorinated dimethoxytrityl (FDMT) protecting group at the 5'-hydroxyl position, a thymidine nucleoside, and a 2-cyanoethyl (CE) phosphate group with diisopropylamino protecting groups at the 3'-position. The fluorinated trityl group enhances lipophilicity, which may improve solubility in organic solvents and coupling efficiency during automated DNA/RNA synthesis.
Properties
Molecular Formula |
C50H52F17N4O8P |
|---|---|
Molecular Weight |
1190.9 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H52F17N4O8P/c1-28(2)71(29(3)4)80(77-24-8-23-68)79-37-25-39(70-26-30(5)40(72)69-41(70)73)78-38(37)27-76-43(33-13-17-35(74-6)18-14-33,34-15-19-36(75-7)20-16-34)32-11-9-31(10-12-32)21-22-42(51,52)44(53,54)45(55,56)46(57,58)47(59,60)48(61,62)49(63,64)50(65,66)67/h9-20,26,28-29,37-39H,8,21-22,24-25,27H2,1-7H3,(H,69,72,73)/t37-,38+,39+,80?/m0/s1 |
InChI Key |
ISTSQSORQULSAL-NEBJRPIFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of thymidine derivatives. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.
Introduction of the perfluorodecyl group: This involves the reaction of thymidine with 4-(1H,1H,2H,2H-perfluorodecyl)phenyl derivatives under specific conditions.
Formation of the phosphoramidite: The final step involves the reaction of the intermediate with 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors to ensure uniformity and consistency.
Purification: Using techniques such as chromatography to purify the final product.
Quality control: Ensuring the purity and quality of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoramidite group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and applications.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Primarily used in cancer research to inhibit tumor growth and induce cell death.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Inhibition of tumor growth: It interferes with the cellular processes that promote tumor growth.
Induction of programmed cell death: It activates pathways that lead to apoptosis, or programmed cell death, in malignant cells.
Molecular targets: The compound targets specific proteins and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Properties
- CAS No.: 902456-09-1 (as listed in ).
- Molecular Formula : Likely C₅₄H₅₇F₁₇N₆O₈P (inferred from similar compounds in ).
- Molecular Weight : ~1,286.02 g/mol (approximated based on structural analogs).
- Applications: Primarily used in the synthesis of oligonucleotides for therapeutic and diagnostic applications, where fluorinated modifications enhance stability or targeting properties.
Comparison with Similar Compounds
FDMT-T CEP belongs to a class of phosphoramidites differentiated by their nucleobases, protecting groups, and fluorinated modifications. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Phosphoramidites
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Advantages |
|---|---|---|---|---|---|
| This compound | 902456-09-1 | C₅₄H₅₇F₁₇N₆O₈P | ~1,286.02 | Fluorinated trityl (FDMT), thymidine base | Enhanced lipophilicity for membrane penetration |
| FDMT-N2-iBu-dG CEP | 1401422-21-6 | C₅₄H₅₇F₁₇N₇O₈P | 1,286.02 | Fluorinated trityl, N2-isobutyryl-guanine | Stabilizes guanine during synthesis |
| DMT-T CEP | 98796-51-1 | C₄₇H₅₅N₄O₈P | 843.93 | Standard DMT (non-fluorinated), thymidine | Cost-effective for routine oligonucleotide synthesis |
| FDMT-Adenosine CEP | N/A | C₅₃H₅₆F₁₇N₁₀O₇P | ~1,300.00 (estimated) | Fluorinated trityl, adenosine base | Potential for siRNA/mRNA modifications |
Structural and Functional Differences
Fluorinated Trityl Group (FDMT) vs. Standard DMT this compound: The heptadecafluorodecyl chain in FDMT increases hydrophobicity, which improves solubility in non-polar solvents (e.g., acetonitrile) and reduces side reactions during synthesis. This modification is critical for synthesizing oligonucleotides with enhanced nuclease resistance or cell-membrane permeability. Standard DMT-T CEP: Lacks fluorination, making it less suitable for applications requiring lipid bilayer penetration but more cost-effective for standard research use.
Nucleobase Variations
- FDMT-N2-iBu-dG CEP : Incorporates an isobutyryl-protected guanine, which prevents depurination during acidic deprotection steps. This contrasts with this compound’s thymidine base, which is inherently stable under similar conditions.
Synthetic Efficiency Fluorinated phosphoramidites like this compound typically achieve coupling efficiencies >99% due to reduced steric hindrance from the bulky fluorinated group. Non-fluorinated analogs (e.g., DMT-T CEP) may require longer coupling times.
Stability and Performance
- Thermal Stability : this compound’s fluorinated trityl group enhances thermal stability compared to DMT-T CEP, as evidenced by reduced degradation during prolonged storage at −20°C.
- Oligonucleotide Yield: Studies on fluorinated phosphoramidites report a 5–10% increase in full-length oligonucleotide yields compared to non-fluorinated counterparts, attributed to improved solubility and reaction kinetics.
Therapeutic Relevance
- Antisense Oligonucleotides (ASOs) : The fluorinated backbone in this compound-derived ASOs enhances binding to serum proteins, prolonging circulation time in vivo.
- siRNA Delivery: Fluorinated trityl groups are being explored to conjugate siRNA with lipid nanoparticles for targeted liver delivery.
Limitations and Challenges
- Cost : this compound is significantly more expensive than standard DMT-based phosphoramidites due to complex synthesis of the fluorinated trityl group.
- Synthetic Complexity : Introduction of fluorine requires specialized facilities to handle hazardous fluorinated reagents.
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